Ethyl [2-(bromoselanyl)phenyl]acetate
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Overview
Description
Ethyl [2-(bromoselanyl)phenyl]acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a bromoselanyl group attached to a phenyl ring, which is further connected to an acetate group. The presence of the bromoselanyl group makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl [2-(bromoselanyl)phenyl]acetate can be synthesized through the esterification of 2-(bromoselanyl)phenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more sustainable and cost-effective .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The bromoselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2-(bromoselanyl)phenylacetic acid or 2-(bromoselanyl)phenylacetone.
Reduction: 2-(bromoselanyl)phenylethanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl [2-(bromoselanyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl [2-(bromoselanyl)phenyl]acetate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The bromoselanyl group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Ethyl phenylacetate: Lacks the bromoselanyl group, making it less reactive in certain chemical reactions.
Ethyl 4-bromophenylacetate: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
Phenethyl acetate: Contains a phenethyl group instead of a phenylacetate group, leading to different chemical properties and uses.
Uniqueness: Its ability to undergo a wide range of chemical reactions makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
62218-86-4 |
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Molecular Formula |
C10H11BrO2Se |
Molecular Weight |
322.07 g/mol |
IUPAC Name |
ethyl 2-(2-bromoselanylphenyl)acetate |
InChI |
InChI=1S/C10H11BrO2Se/c1-2-13-10(12)7-8-5-3-4-6-9(8)14-11/h3-6H,2,7H2,1H3 |
InChI Key |
DYGWSECDPPSUIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1[Se]Br |
Origin of Product |
United States |
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